Cas no 2728-88-3 (1-(4-fluorophenyl)hexan-1-amine)

2728-88-3 structure
Nome del prodotto:1-(4-fluorophenyl)hexan-1-amine
Numero CAS:2728-88-3
MF:C12H18FN
MW:195.276426792145
MDL:MFCD11194783
CID:5214142
PubChem ID:43125355
1-(4-fluorophenyl)hexan-1-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenemethanamine, 4-fluoro-α-pentyl-
- 1-(4-fluorophenyl)hexan-1-amine
-
- MDL: MFCD11194783
- Inchi: 1S/C12H18FN/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9,12H,2-5,14H2,1H3
- Chiave InChI: UNFJYYGKZGWSCG-UHFFFAOYSA-N
- Sorrisi: C(C1C=CC(F)=CC=1)(N)CCCCC
1-(4-fluorophenyl)hexan-1-amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-242901-0.25g |
1-(4-fluorophenyl)hexan-1-amine |
2728-88-3 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
Enamine | EN300-242901-10.0g |
1-(4-fluorophenyl)hexan-1-amine |
2728-88-3 | 95% | 10.0g |
$3007.0 | 2024-06-19 | |
Enamine | EN300-242901-1.0g |
1-(4-fluorophenyl)hexan-1-amine |
2728-88-3 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
Enamine | EN300-242901-5.0g |
1-(4-fluorophenyl)hexan-1-amine |
2728-88-3 | 95% | 5.0g |
$2028.0 | 2024-06-19 | |
Enamine | EN300-242901-10g |
1-(4-fluorophenyl)hexan-1-amine |
2728-88-3 | 10g |
$3007.0 | 2023-09-15 | ||
Ambeed | A1079359-5g |
1-(4-Fluorophenyl)hexan-1-amine |
2728-88-3 | 95% | 5g |
$1422.0 | 2024-07-28 | |
Enamine | EN300-242901-0.1g |
1-(4-fluorophenyl)hexan-1-amine |
2728-88-3 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
Enamine | EN300-242901-2.5g |
1-(4-fluorophenyl)hexan-1-amine |
2728-88-3 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01021384-5g |
1-(4-Fluorophenyl)hexan-1-amine |
2728-88-3 | 95% | 5g |
¥9758.0 | 2023-03-11 | |
Ambeed | A1079359-1g |
1-(4-Fluorophenyl)hexan-1-amine |
2728-88-3 | 95% | 1g |
$541.0 | 2024-07-28 |
1-(4-fluorophenyl)hexan-1-amine Letteratura correlata
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
2728-88-3 (1-(4-fluorophenyl)hexan-1-amine) Prodotti correlati
- 2679808-58-1(benzyl N-ethyl-N-[(2S)-1-hydroxypropan-2-yl]carbamate)
- 887899-13-0(3-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-1-(3-methoxyphenyl)thiourea)
- 765208-83-1((7-chloro-1-benzothiophen-3-yl)methanamine)
- 2026163-10-8(2-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid)
- 7470-09-9(1-(hydroxyimino)methylnaphthalen-2-ol)
- 1241192-43-7(N-(1-cyanocyclopentyl)-2-(4-ethylsulfonylanilino)acetamide)
- 148628-50-6(3,3-Difluoro-1-nitro-2-propanol)
- 1805363-15-8(4-Bromo-2-(bromomethyl)-5-(difluoromethyl)pyridine-3-acetonitrile)
- 2034515-13-2(3-chloro-4-methoxy-N-(thiophen-2-yl)(thiophen-3-yl)methylbenzene-1-sulfonamide)
- 1805196-23-9(2-(Bromomethyl)-3-(difluoromethyl)-4-fluoro-6-nitropyridine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:2728-88-3)1-(4-fluorophenyl)hexan-1-amine

Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):487.0/1280.0